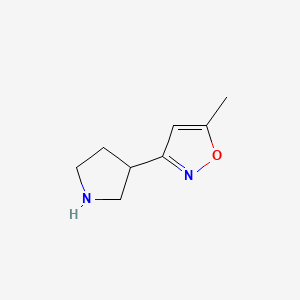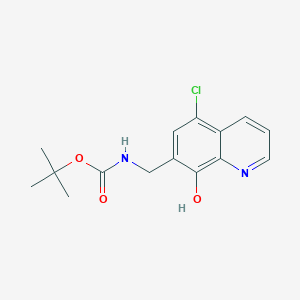
4,6-Diethyl-2-(piperidin-4-yl)pyrimidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a piperidine ring attached to the pyrimidine core, with ethyl groups at the 4 and 6 positions
Méthodes De Préparation
The synthesis of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine core.
Ethylation: The ethyl groups are introduced at the 4 and 6 positions of the pyrimidine ring through alkylation reactions using ethyl halides under basic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base by treatment with a strong base such as sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies investigating the structure-activity relationships of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyrimidine core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:
4,6-diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride: This compound has a piperazine ring instead of a piperidine ring, which can lead to different biological activities and chemical properties.
2-(piperidin-4-yl)pyrimidine hydrochloride: This compound lacks the ethyl groups at the 4 and 6 positions, which can affect its reactivity and binding affinity to molecular targets.
The uniqueness of 4,6-diethyl-2-(piperidin-4-yl)pyrimidine hydrochloride lies in its specific substitution pattern, which can influence its pharmacological profile and chemical behavior.
Propriétés
Formule moléculaire |
C13H22ClN3 |
|---|---|
Poids moléculaire |
255.79 g/mol |
Nom IUPAC |
4,6-diethyl-2-piperidin-4-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-11-9-12(4-2)16-13(15-11)10-5-7-14-8-6-10;/h9-10,14H,3-8H2,1-2H3;1H |
Clé InChI |
XCVNSTSWOADRHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)C2CCNCC2)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)



![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)

![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)

![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)
